molecular formula C9H23NNaO7P2 B1662197 Ibandronate sodium CAS No. 138844-81-2

Ibandronate sodium

Numéro de catalogue: B1662197
Numéro CAS: 138844-81-2
Poids moléculaire: 342.22 g/mol
Clé InChI: WQVSHLXLXKMYEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'oméprazole implique plusieurs étapes clés. Une méthode courante comprend l'oxydation du 5-méthoxy-2-[(4-méthoxy-3,5-diméthyl-2-pyridinyl)méthyl]thio]-1H-benzimidazole dans un solvant organique avec un agent oxydant en présence d'un complexe de titane . Une autre méthode implique l'utilisation de molybdate d'ammonium et de peroxyde d'hydrogène comme catalyseurs dans une solution méthanolique de l'intermédiaire thioéther .

Méthodes de production industrielle : La production industrielle de l'oméprazole utilise souvent une méthode à un seul pot où la réaction et le raffinage ont lieu dans le même système de solvant. Cette méthode améliore l'efficacité de la production en réduisant les étapes d'opération, la consommation d' énergie et les coûts de temps. Le processus implique le contrôle de la température et du pH pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Key Reaction Steps

  • Bisphosphorylation :
    3-[N-(Methylpentyl)amino]propionic acid (III) reacts with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃) in toluene at 85–90°C for 8–10 hours. This yields ibandronic acid, which is directly converted to the sodium salt without isolation .

    III+H3PO3+POCl3Toluene, 85–90°CIbandronic acidNaOHIbandronate sodium\text{III} + \text{H}_3\text{PO}_3 + \text{POCl}_3 \xrightarrow{\text{Toluene, 85–90°C}} \text{Ibandronic acid} \xrightarrow{\text{NaOH}} \text{this compound}
  • Purification :
    The crude product is precipitated using methanol, followed by slurrying in acetone to obtain pure this compound .

ParameterDetailsReference
SolventToluene
Temperature85–90°C
Reaction Time8–10 hours
YieldNot explicitly reported

Stability and Complexation with Metal Ions

This compound forms stable complexes with divalent cations, critical for its bone-targeting mechanism.

Stability Constants (logK)

Determined via potentiometric titration in 0.11 M NaClO₄ at 22°C :

Metal IonlogK (Stability Constant)Stoichiometry
Ca²⁺5.901:1
Mg²⁺5.851:1
Sr²⁺5.701:1

The high affinity for Ca²⁺ explains its preferential binding to hydroxyapatite in bone .

pH-Dependent Dissociation

This compound exhibits two dissociation constants in aqueous solution :

  • pKa₁ : 5.90 (deprotonation of the phosphonic acid group).

  • pKa₂ : 10.15 (deprotonation of the hydroxyl group).

This pH sensitivity influences its solubility and formulation stability.

Solid-State Reactions and Co-Crystallization

This compound forms co-crystals with phenyl-β-d-galactopyranoside under slow evaporation conditions. Spectroscopic data (Raman, ³¹P NMR) confirm new crystalline phases distinct from the parent compounds .

TechniqueObservationReference
Raman SpectroscopyUnique vibrational modes at 980 cm⁻¹
³¹P CP/MAS NMRDistinct phosphorus environments

Pharmacological Reactions

While not traditional chemical reactions, ibandronate’s biochemical interactions are mechanistically relevant:

  • Osteoclast Inhibition : Binds to hydroxyapatite, internalized by osteoclasts during bone resorption. Acidic vesicles release ibandronate, inhibiting farnesyl diphosphate synthase (FPPS) in the mevalonate pathway .

  • Apoptosis Induction : Disruption of prenylation (e.g., Rap1 GTPase) activates caspase-3, leading to osteoclast apoptosis .

Degradation and Stability in Formulations

  • Thermal Stability : Stable under standard storage conditions (-20°C) .

  • Solubility : ≥10.25 mg/mL in water; insoluble in ethanol or DMSO .

Applications De Recherche Scientifique

Osteoporosis Treatment

Mechanism of Action
Ibandronate sodium works by inhibiting osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD). This action is crucial in managing osteoporosis, particularly in postmenopausal women and individuals at risk of fractures.

Clinical Efficacy

  • Bone Mineral Density Improvement : Studies show that ibandronate significantly increases BMD in lumbar spine and hip regions compared to placebo and other bisphosphonates. For instance, a study reported a 49% relative risk reduction in clinical vertebral fractures after three years of treatment with daily low-dose ibandronate .
  • Quality of Life Enhancement : In a comparative study between ibandronate and zoledronate for treating senile osteoporosis, ibandronate was found to improve patients' quality of life significantly with similar adverse reaction rates .

Treatment of Osteoarthritis

Recent research has indicated that this compound may also have protective effects on articular cartilage and could decelerate the progression of knee osteoarthritis (KOA). A study demonstrated that ibandronate administration improved various parameters related to knee health, including cartilage protein loss and trabecular separation .

Management of Bone Metastases

Ibandronate is effective in managing bone metastases associated with various malignancies. It helps mitigate skeletal-related events (SREs) such as fractures and the need for radiation therapy. Clinical trials have shown that ibandronate reduces the incidence of SREs in patients with breast cancer and other solid tumors.

Comparative Efficacy with Other Bisphosphonates

Ibandronate's efficacy has been compared to other bisphosphonates like alendronate and zoledronate:

  • Monthly vs. Weekly Dosing : A study comparing once-monthly 150 mg ibandronate to weekly 70 mg alendronate showed comparable efficacy in increasing BMD without significant differences in adverse effects .
  • Patient Compliance : Ibandronate therapy has been associated with higher patient compliance rates due to its less frequent dosing schedule compared to daily or weekly alternatives .

Data Summary

Application AreaKey Findings
OsteoporosisSignificant increase in BMD; reduced vertebral fracture risk by 49% .
OsteoarthritisProtective effects on cartilage; improved knee health parameters .
Bone MetastasesReduced incidence of skeletal-related events in cancer patients.
Comparative EfficacyComparable efficacy with alendronate; higher patient compliance due to less frequent dosing .

Case Studies

  • Osteoporosis Management : A clinical trial involving elderly patients treated with this compound showed substantial improvements in bone density and quality of life over a one-year period, highlighting its effectiveness as a first-line treatment for osteoporosis .
  • Knee Osteoarthritis Study : In an animal model, this compound was administered to assess its effects on KOA progression. Results indicated a significant reduction in cartilage degradation markers and improvement in joint function parameters post-treatment .

Activité Biologique

Ibandronate sodium is a bisphosphonate medication primarily used in the treatment of osteoporosis and other bone-related conditions. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article reviews the pharmacological mechanisms, efficacy, and clinical applications of this compound, supported by relevant data tables and case studies.

This compound works by binding to hydroxyapatite in the bone, which inhibits osteoclast function and reduces bone resorption. This action is crucial for maintaining bone density and preventing osteoporosis-related fractures. The compound's mechanism involves:

  • Inhibition of Osteoclasts : Ibandronate interferes with the mevalonate pathway, essential for osteoclast survival and function.
  • Binding Affinity : It has a high affinity for bone tissue, allowing prolonged retention and sustained biological activity.

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

  • Absorption : Poorly absorbed via the gastrointestinal tract, with a bioavailability of approximately 0.63% in humans.
  • Distribution : Once in circulation, 40%-60% binds tightly to bone surfaces; the remainder is excreted unchanged by the kidneys.
  • Protein Binding : Low protein binding (85%-87%), minimizing drug-drug interactions.

Case Studies

  • Osteoporosis Treatment : A study involving 115 patients treated with this compound showed a total therapeutic response rate of 96.52%, comparable to 93.00% in a control group treated with zoledronate sodium. Both groups experienced significant improvements in quality of life without notable differences in adverse reactions .
  • Knee Osteoarthritis : Research indicated that this compound has protective effects on articular chondrocytes in rat models of knee osteoarthritis, potentially decelerating disease progression through inhibition of the TLRs/MyD88/NF-κB signaling pathway .

Efficacy Data Table

Treatment GroupTotal PatientsTotal Response Rate (%)Markedly Effective (%)Effective (%)Invalid (%)
Ibandronate11596.5255.6540.873.48
Zoledronate10093.0049.0044.007.00

Biochemical Effects

Ibandronate influences various biochemical markers associated with bone metabolism:

  • TRAP-5b and BALP Levels : A significant reduction in TRAP-5b and BALP levels was observed post-treatment, indicating decreased osteoclast activity .

Biochemical Markers Data Table

GroupCalcium (mmol/L)Phosphate (mmol/L)TRAP-5b (U/L)BALP (U/L)
Combination GroupBefore: 1.30±0.12Before: 2.45±0.14Before: 5.38±0.48Before: 12.32±0.85
After: 1.30±0.15After: 2.43±0.15After: 3.65±0.43After: 10.02±0.53
Ibandronate GroupBefore: 1.31±0.13Before: 2.44±0.15Before: 5.37±0.46Before: 12.30±0.82
After: 1.32±0.14After: 2.45±0.14After: 4.04±0.40After: 11.00±0.60

Long-Term Safety and Efficacy

Long-term studies have confirmed that ibandronate is effective over extended periods, with a significant reduction in clinical vertebral fractures observed after three years of treatment . The safety profile is comparable to placebo, with flu-like symptoms being more common but not severe.

Propriétés

Numéro CAS

138844-81-2

Formule moléculaire

C9H23NNaO7P2

Poids moléculaire

342.22 g/mol

Nom IUPAC

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);

Clé InChI

WQVSHLXLXKMYEW-UHFFFAOYSA-N

SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

SMILES canonique

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na]

Apparence

Solid powder

Key on ui other cas no.

138844-81-2

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Synonymes

(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate
1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate
BM 21.0955
BM 210955
BM-21.0955
BM-210955
BM21.0955
BM210955
Bondronat
Boniva
Bonviva
ibandronate
ibandronate sodium
Ibandronate Sodium Anhydrous
ibandronic acid
ibandronic acid, sodium salt, monohydrate
RPR 102289A
RPR-102289A
RPR102289A

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Amorphous ibandronic acid (5 g) was added to a solution of solid sodium hydroxide (0.6 g) dissolved in 93% ethanol (100 ml) at 55° C. The obtained slurry was stirred at 55° C. for 3 hours. Then the slurry was cooled to room temperature. The precipitate was isolated by vacuum filtration, washed with 93% ethanol (3×25 ml), and dried in a vacuum oven at 50° C. for 24 hours to give 4.5 g of ibandronate sodium crystal form QQ.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (0.63 g) in a mixture of water:acetonitrile (60:40 v/v, 19 ml) was added dropwise to a solution of amorphous ibandronic acid (5 g) in water:acetonitrile (60:40 v/v, 106 ml) at reflux temperature. The solution was heated at reflux temperature for an additional 1 hour. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. Seeding was done, and the reaction mixture was stirred at 10° C. for 16 hours. The precipitate was isolated by vacuum filtration, washed with acetonitrile (2×10 ml), and dried in a vacuum oven at 50° C. for 23 hours to obtain 1.0 g of ibandronate sodium crystal form Q.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
106 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of amorphous ibandronic acid (4.5 g) in water (9 ml) and sodium hydroxide (0.63 g, solid) was stirred at reflux temperature. The solution was poured into a cold acetone (100 ml). The resulting precipitate was stirred at 3° C. for 2 hours. The precipitate was isolated by vacuum filtration, washed with cold acetone (2×15 ml), and dried in a vacuum oven at 50° C. for 24 hours to obtain 5.0 g of ibandronate sodium crystal form Q4. Form Q4 can exhibit a weight loss of about 7% to about 8% in TGA.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibandronate sodium
Reactant of Route 2
Reactant of Route 2
Ibandronate sodium
Reactant of Route 3
Reactant of Route 3
Ibandronate sodium
Reactant of Route 4
Reactant of Route 4
Ibandronate sodium
Reactant of Route 5
Ibandronate sodium
Reactant of Route 6
Ibandronate sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Ibandronate sodium in the treatment of osteoporosis?

A1: this compound, a third-generation bisphosphonate, primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) [, ]. This enzyme is crucial for the production of geranylgeranyl diphosphate, a molecule essential for the prenylation and activation of small GTPase signaling proteins, including those involved in osteoclast function [, ].

Q2: How does the inhibition of FPPS by this compound affect osteoclasts?

A2: Inhibiting FPPS disrupts the prenylation of GTPases in osteoclasts, leading to impaired function and ultimately apoptosis of these bone-resorbing cells [, ]. This results in a decrease in bone resorption and an increase in bone mineral density [, , ].

Q3: Beyond its effects on osteoclasts, does this compound have other notable downstream effects?

A3: Research suggests that this compound may also impact fibrotic responses in vascular smooth muscle cells. By inhibiting FPPS, this compound has been shown to attenuate Angiotensin II-induced cell proliferation, connective tissue growth factor expression, and RhoA activity [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C9H22NO7P2Na and a molecular weight of 359.2 g/mol.

Q5: How stable is this compound under different storage conditions?

A6: this compound exhibits good stability in both solid and solution forms [, , ]. It has been formulated as injections and tablets, demonstrating stability under accelerated conditions [, ].

Q6: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound formulations?

A7: Researchers have explored the encapsulation of this compound within chitosan nanoparticles to enhance its therapeutic efficacy for osteoporosis treatment []. This approach aims to improve drug delivery and potentially reduce the required dosage.

Q7: How is this compound administered, and what is its typical pharmacokinetic profile?

A8: this compound can be administered both orally and intravenously [, , ]. Its bioavailability is low after oral administration due to limited absorption from the gastrointestinal tract []. Intravenous administration allows for greater bioavailability and rapid reduction of bone turnover markers [].

Q8: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?

A8: While the provided research articles don’t specifically address drug-transporter interactions or effects on drug-metabolizing enzymes, these aspects are essential considerations in drug development and should be investigated further.

Q9: What preclinical models have been used to investigate the efficacy of this compound?

A10: Researchers have utilized various in vitro and in vivo models to evaluate the efficacy of this compound. In vitro studies often employ osteoclast precursor cells, such as RAW 264.7, to assess the drug's impact on osteoclast formation and activity []. Animal models, including rats and rabbits, have been used to investigate the effects of this compound on bone mineral density, bone turnover markers, and the prevention of glucocorticoid-induced bone loss [, ].

Q10: What clinical evidence supports the use of this compound in treating osteoporosis?

A11: Clinical trials have demonstrated the efficacy of this compound in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis [, , ]. Furthermore, observational studies in real-world settings have confirmed its effectiveness in managing postmenopausal osteoporosis and highlighted its potential advantages regarding compliance compared to oral bisphosphonates [].

Q11: What are the known safety and toxicity concerns associated with this compound?

A12: While generally well-tolerated, this compound, like other bisphosphonates, has been associated with side effects such as musculoskeletal pain, gastrointestinal discomfort, and, rarely, osteonecrosis of the jaw [, , ]. Monitoring for potential adverse effects is essential during treatment.

Q12: What analytical techniques are commonly employed for the quantification and quality control of this compound in pharmaceutical formulations?

A12: Several analytical methods are employed to ensure the quality and control of this compound in pharmaceutical preparations. These include:

  • RP-HPLC: This technique offers high sensitivity and accuracy for quantifying this compound in both bulk material and tablet formulations [, , ]. Different mobile phases and detection methods, such as UV and refractive index (RI) detectors, have been successfully utilized.
  • Gas Chromatography (GC): GC methods, often coupled with headspace sampling and flame ionization detection (FID), are valuable for determining residual organic solvents in this compound bulk material and final products [, , ]. These methods are crucial for ensuring the safety and quality of the drug substance.
  • UV Spectrophotometry: This method offers a simple and cost-effective approach for estimating this compound in pharmaceutical dosage forms [].

Q13: Have these analytical methods been validated for their intended use in this compound analysis?

A14: Yes, the research highlights the importance of method validation in ensuring the accuracy, precision, and specificity of the analytical techniques employed [, ]. The validation process includes evaluating parameters such as linearity, accuracy, precision, ruggedness, and robustness to demonstrate the suitability of the method for its intended purpose.

Q14: Are there alternative treatments for osteoporosis, and how does this compound compare in terms of efficacy and safety?

A15: Several alternative treatments are available for osteoporosis, including other bisphosphonates, selective estrogen receptor modulators (SERMs), hormone therapy, and denosumab []. The choice of treatment depends on individual patient factors and risk profiles. this compound offers comparable efficacy to other bisphosphonates, with the added advantage of flexible dosing regimens (monthly oral or quarterly intravenous administration) [, ].

Q15: How has the research on this compound contributed to the field of bone health and osteoporosis treatment?

A16: The development and research on this compound have significantly advanced the understanding of bone biology and provided an effective treatment option for osteoporosis []. It has contributed to developing new drug delivery systems, such as chitosan nanoparticles, to further enhance treatment efficacy []. Ongoing research continues to explore its potential in other bone-related conditions and expand its therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.